7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine is a heterocyclic compound belonging to the pyrrolopyridine family. This compound features a fused pyrrole and pyridine ring system, characterized by a methoxy group at the 7th position and an amine group at the 3rd position. Its structural uniqueness and potential biological activities make it a subject of interest in medicinal chemistry, particularly in drug discovery and development .
This compound has been identified in various chemical databases, including PubChem, where it is cataloged under the Chemical Abstracts Service number 1190314-34-1. It is classified as an organic heterocyclic compound, specifically within the pyrrolopyridine derivatives, which are known for their diverse pharmacological properties .
The synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine typically involves constructing the pyrrolopyridine core followed by functionalization. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, often using catalysts to enhance yield and purity.
Technical Details:
The molecular formula of 7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine is C8H9N3O. The compound's structure consists of:
The structural data can be summarized as follows:
7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine involves interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions through binding interactions. These mechanisms can lead to significant changes in cellular pathways and biological responses, making it a candidate for therapeutic applications .
The physical properties of 7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine include:
Key chemical properties include:
Relevant analytical techniques such as IR spectroscopy reveal characteristic absorption bands corresponding to NH and C=O groups, while NMR provides insights into the hydrogen environments within the molecule .
7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine has several scientific applications:
Palladium-catalyzed cross-coupling reactions serve as the cornerstone for constructing the tricyclic framework of 7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine. The Bartoli indole synthesis enables efficient assembly through the reaction of 2-chloro-3-nitropyridine with vinyl magnesium reagents, forming the pyrrole ring via a [3+2] cycloaddition mechanism [3]. This method specifically yields 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine as a key intermediate for downstream functionalization.
Advanced Larock indolization techniques further refine this approach, employing Pd(0) catalysts to couple ortho-haloanilines with alkynes under controlled temperatures (80–120°C). This method achieves superior regiocontrol, critical for maintaining the correct ring orientation. For 3-substituted variants, sequential Buchwald-Hartwig amination/C–H activation protocols permit direct functionalization of the pyrrole ring. These reactions utilize Pd(OAc)₂/XPhos catalyst systems in toluene at 90°C, achieving >85% yield while minimizing positional isomers [6]. Catalyst loadings are typically optimized at 5–7 mol% to balance cost and efficiency in multigram syntheses.
Table 1: Palladium-Catalyzed Methods for Core Assembly
Method | Catalyst System | Temperature (°C) | Key Intermediate | Yield Range |
---|---|---|---|---|
Bartoli Indole Synthesis | N/A (Grignard-mediated) | -78 to 25 | 7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine | 60–75% |
Larock Indolization | Pd(OAc)₂/P(t-Bu)₃ | 80–120 | 4,7-Dihalopyrrolopyridines | 70–88% |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | 90 | 3-Aminated intermediates | 82–93% |
Regioselective methoxylation at the 7-position presents significant challenges due to competing reactivity at adjacent positions (C4 and C6). Nucleophilic aromatic substitution (SNAr) proves effective when leveraging C7 halogen activation, particularly with 4,7-dibromo or 7-bromo-4-chloro precursors. These substrates undergo selective displacement using sodium methoxide in methanol at 60°C, achieving 75–90% regioselectivity [5]. The C4 bromine remains intact for subsequent modifications due to its lower reactivity toward oxygen nucleophiles.
Copper-mediated methods overcome limitations in electron-deficient systems. 7-Halo precursors (bromo or iodo) react with CuI/methoxide complexes in DMF at 130°C, facilitating substitution through copper-oxygen bond formation. This approach is indispensable for substrates bearing electron-withdrawing groups at C3, where conventional SNAr fails [8]. Protecting group strategies enhance selectivity, with N1-alkylation (e.g., SEM protection) preventing N-H participation and directing methoxylation exclusively to C7. Deprotection under acidic conditions (HCl/THF) subsequently regenerates the N-H functionality without affecting the methoxy group [5] [8].
The introduction of the 3-amino group employs both direct nucleophilic displacement and transition-metal-catalyzed amination. Chloro or bromo substituents at C3 undergo SNAr with ammonia or primary amines under pressure (100°C, sealed tube), yielding 3-amino derivatives. This method works optimally with electron-deficient rings, where the C3 position is activated by the pyridine nitrogen [6].
Buchwald-Hartwig amination enables broader amine incorporation, including hindered secondary amines. Using Pd₂(dba)₃ and DavePhos ligand, 3-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine couples with alkyl/aryl amines in dioxane at 100°C. This method achieves 85–95% yield for methylamine and aniline derivatives but requires careful optimization to prevent diarylation [6]. Reductive amination offers an alternative route when 3-formyl precursors are accessible through Vilsmeier-Haack formylation. Sodium triacetoxyborohydride then mediates efficient imine reduction in dichloromethane at ambient temperature, tolerating diverse amine nucleophiles [3].
Table 2: Biological Activity of 3-Substituted Derivatives
C3 Substituent | H⁺/K⁺-ATPase IC₅₀ (nM) | Relative Potency vs. Lead Compound |
---|---|---|
-NH₂ | 27 | 1.0× (Reference) |
-NHCH₂(2-Me-Ph) | 25 | 1.1× |
-NHCH₂(2,6-Me₂-Ph) | 14 | 1.9× |
-NHCH₂(4-F-2-Me-Ph) | 8.4 | 3.2× |
-NMeCH₂Ph | >1000 | <0.03× |
Solid-phase synthesis accelerates the development of structurally diverse analogs by enabling modular functionalization of resin-bound intermediates. Rink amide resin serves as the optimal support due to its stability during pyrrolopyridine assembly. The core structure is built through sequential:
Photolithographic techniques permit ultra-high-throughput synthesis on polymer sheets, generating >10,000 compounds/week. This approach spatially encodes reactants using laser-directed protection group removal, followed by solution-phase coupling of aminomethyl building blocks. Libraries produced via this method have yielded potent BET protein inhibitors (IC₅₀ < 50 nM) and tau tangle imaging agents for Alzheimer’s diagnostics [2] .
Table 3: Solid-Phase Synthesis Parameters
Resin Type | Anchoring Position | Diversification Sites | Typical Yield Range | Purity (HPLC) |
---|---|---|---|---|
Rink Amide MBHA | C3-Carboxamide | C4-Aryl, C3-Aminoalkyl | 65–85% | 85–95% |
Wang Hydroxymethyl | N1-Alkylation | C7-Alkoxy, C3-Amino | 60–75% | 80–90% |
TentaGel S-NH₂ | C7-Methoxy via linker | C4-Heteroaryl, N1-Alkyl | 70–88% | 88–96% |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7